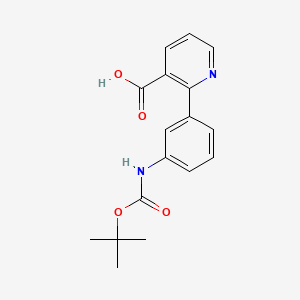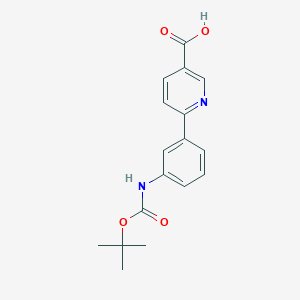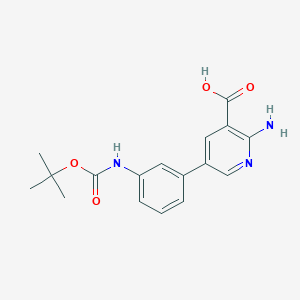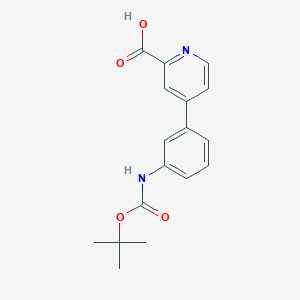
4-(3-BOC-Aminophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BOC-Aminophenyl)picolinic acid, 95% (abbreviated as 4-(3-BOC-APA) is a white crystalline solid that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of picolinic acid, a naturally occurring organic acid that is found in various plants and animals. 4-(3-BOC-APA) is known for its ability to act as a chelator, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of laboratory experiments, and it has been used in research on a range of topics including drug delivery, enzyme inhibition, and gene expression.
科学研究应用
4-(3-BOC-APA) has been used in a variety of scientific research applications. It has been used as a chelating agent to study the binding of metal ions to proteins and other molecules. It has also been used to study the inhibition of enzyme activity, as well as the regulation of gene expression. In addition, 4-(3-BOC-APA) has been used in drug delivery systems, as it can form stable complexes with drugs and other bioactive molecules.
作用机制
4-(3-BOC-APA) acts as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of laboratory experiments, as it can be used to study the binding of metal ions to proteins and other molecules. In addition, it can be used to study the inhibition of enzyme activity, as well as the regulation of gene expression.
Biochemical and Physiological Effects
4-(3-BOC-APA) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to regulate gene expression, as well as drug delivery. It has also been shown to have an effect on the structure and function of proteins, as well as on the structure and function of cell membranes.
实验室实验的优点和局限性
4-(3-BOC-APA) has several advantages for laboratory experiments. It is a relatively stable compound and is not easily degraded by environmental factors. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, it can form stable complexes with metal ions and other molecules, making it useful for studying the binding of metal ions to proteins and other molecules. However, it should be noted that 4-(3-BOC-APA) is not a very soluble compound, which can limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for 4-(3-BOC-APA). One potential direction is the development of new drug delivery systems based on the compound. Additionally, 4-(3-BOC-APA) could be used to study the regulation of gene expression and enzyme activity, as well as the structure and function of proteins and cell membranes. Finally, 4-(3-BOC-APA) could be used to study the binding of metal ions to proteins and other molecules, as well as to study the inhibition of enzyme activity.
合成方法
4-(3-BOC-APA) can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-chloro-4-nitrophenol with anhydrous pyridine to form 3-bromo-2-chloro-4-nitrophenylpicolinate. This compound is then reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form 4-(3-bromo-2-chloro-4-nitrophenyl)-2-methylpropanoic acid. This compound is then deprotected by treatment with hydrochloric acid to form 4-(3-BOC-APA).
属性
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAJPMWPWQJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
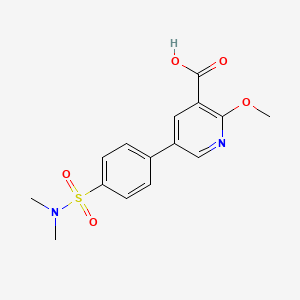
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
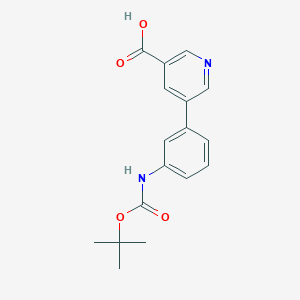
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
